![molecular formula C11H15N3O B13321659 (R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine typically involves multi-step processes that include cycloisomerization and cycloaddition reactions. One notable method involves the use of gold, palladium, and phosphoric acid as catalysts to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This multi-catalytic protocol allows for the construction of diverse furo[2,3-b]pyridine derivatives with good to excellent yields and high diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine are not extensively documented, the principles of multi-catalytic and one-pot synthesis can be adapted for large-scale production. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with varying functional groups. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Pyridine-2(H)-one derivatives: These compounds are structurally related and have been studied for their therapeutic potential.
Nicotinonitrile derivatives: These compounds also share structural similarities and are used in various medicinal chemistry applications.
Uniqueness
®-3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This uniqueness enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(3R)-spiro[3H-furo[2,3-b]pyridine-2,4'-piperidine]-3-amine |
InChI |
InChI=1S/C11H15N3O/c12-9-8-2-1-5-14-10(8)15-11(9)3-6-13-7-4-11/h1-2,5,9,13H,3-4,6-7,12H2/t9-/m1/s1 |
InChI Key |
QRLKSUWZQBRKAU-SECBINFHSA-N |
Isomeric SMILES |
C1CNCCC12[C@@H](C3=C(O2)N=CC=C3)N |
Canonical SMILES |
C1CNCCC12C(C3=C(O2)N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


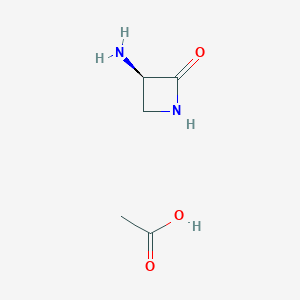

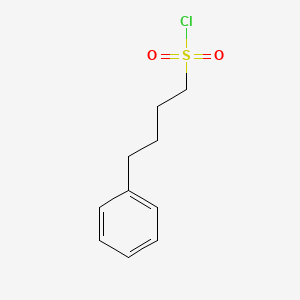
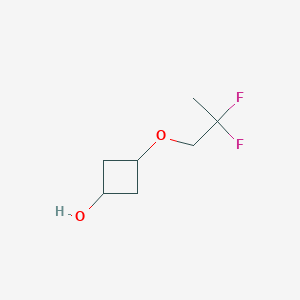
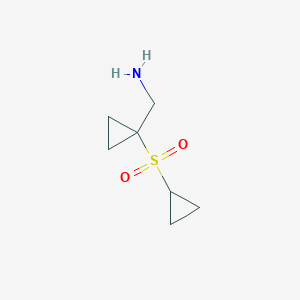

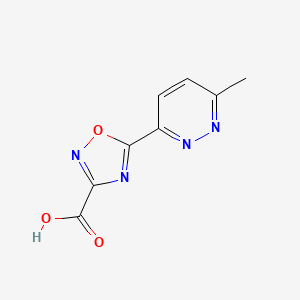
![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)

![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)

![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)
